Jatrophone Exhibits Potent Cytotoxicity Against Doxorubicin-Resistant Breast Cancer Cells
Jatrophone demonstrated an IC50 of 1.8 µM against MCF-7ADR cells, a doxorubicin-resistant breast cancer line, establishing its ability to overcome chemoresistance. While direct comparator data for doxorubicin on MCF-7ADR is not provided in this study, doxorubicin is known to have reduced efficacy in these cells due to P-glycoprotein overexpression, positioning jatrophone as a mechanistically distinct alternative [1].
| Evidence Dimension | Cytotoxic potency (IC50) |
|---|---|
| Target Compound Data | 1.8 µM |
| Comparator Or Baseline | Doxorubicin (MCF-7ADR: activity diminished due to resistance) |
| Quantified Difference | Jatrophone retains potent activity in a model where standard therapy fails. |
| Conditions | SRB assay; MCF-7ADR human breast cancer cells; 48-72 h exposure |
Why This Matters
This data supports the selection of jatrophone for research programs targeting chemoresistant cancer phenotypes, a critical unmet need in oncology.
- [1] Shari K, et al. Jatrophone: a cytotoxic macrocylic diterpene targeting PI3K/AKT/NF-κB pathway, inducing apoptosis and autophagy in resistant breast cancer cells. BMC Complement Med Ther. 2023;23(1):293. View Source
